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Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5

(CCR5), has been investigated as a potential therapeutic agent for liver fibrosis, particularly in

the context of nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive

comparison of the effects of CVC on fibrotic biomarkers in human clinical trials versus

preclinical animal studies, supported by experimental data and detailed methodologies.

Executive Summary
Preclinical animal models demonstrated promising antifibrotic effects of Cenicriviroc, showing

significant reductions in key fibrotic markers. However, these promising results did not fully

translate into the expected efficacy in large-scale human clinical trials. While the Phase 2b

CENTAUR study showed a statistically significant improvement in fibrosis for a secondary

endpoint, the subsequent Phase 3 AURORA trial failed to meet its primary endpoint for fibrosis

improvement. This discrepancy highlights the complexities of translating preclinical findings to

clinical outcomes in the context of a multifactorial disease like NASH.

Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of Cenicriviroc on various

fibrotic and inflammatory biomarkers from key human and animal studies.
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Table 1: Effect of Cenicriviroc on Histological and Serum Fibrotic Biomarkers in Human

Clinical Trials
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Biomarker/
Endpoint

Study
Treatment
Group

Placebo
Group

Outcome Citation

Histological

Improvement

≥1-stage

fibrosis

improvement

without

worsening of

NASH (Year

1)

CENTAUR

(Phase 2b)
20% 10%

Statistically

significant

improvement

(p=0.02)

[1][2]

≥1-stage

fibrosis

improvement

without

worsening of

steatohepatiti

s (Month 12)

AURORA

(Phase 3)
22.3% 25.5%

No

statistically

significant

difference

(p=0.21)

[3]

Maintained

fibrosis

response at

Year 2 (in

Year 1

responders)

CENTAUR

(Phase 2b)
60% 30%

Twice the

proportion on

CVC

maintained

benefit

[4][5]

Serum

Biomarkers

PRO-C3

Levels

CENTAUR

(Phase 2b)

Consistent

reductions in

responders

-

Associated

with fibrosis

response

[4]

Enhanced

Liver Fibrosis

(ELF) Scores

CENTAUR

(Phase 2b)

Consistent

reductions in

responders

-

Associated

with fibrosis

response

[4]
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APRI and

FIB-4 Scores

CENTAUR

(Phase 2b)
-

Increases in

non-

responders

Associated

with lack of

fibrosis

response

[4]

High-

sensitivity C-

reactive

protein (hs-

CRP)

CENTAUR

(Phase 2b)

Marked

reductions
-

Reduction in

systemic

inflammation

[6]

Interleukin-6

(IL-6)

CENTAUR

(Phase 2b)

Marked

reductions
-

Reduction in

systemic

inflammation

[6]

Fibrinogen
CENTAUR

(Phase 2b)

Marked

reductions
-

Reduction in

systemic

inflammation

[6]

Soluble CD14

(sCD14)

CENTAUR

(Phase 2b)

Marked

reductions
-

Reduction in

monocyte

activation

[6]

Transforming

growth factor-

beta 1 (TGF-

β1)

HIV-infected

individuals

-0.74 ng/mL

(median

change)

-

Statistically

significant

decrease

(p=0.006)

[7]

C-terminal

pro-peptide of

collagen type

I (CICP)

HIV-infected

individuals

-28.12 ng/mL

(median

change)

-

Statistically

significant

decrease

(p<0.0001)

[7]

Table 2: Effect of Cenicriviroc on Fibrotic Biomarkers in Animal Models
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Biomarker Animal Model
Treatment
Dose

Outcome Citation

Collagen

Deposition

Thioacetamide-

induced liver

fibrosis (rat)

≥20 mg/kg/day

Significant

reduction (p <

0.05)

[8][9][10]

Diet-induced

NASH (mouse)
≥20 mg/kg/day

Significant

reduction (p <

0.05)

[8][9][10]

Unilateral

ureteral

obstruction

(kidney fibrosis,

mouse)

≥20 mg/kg/day

Significant

reduction (p <

0.05)

[8][9][10]

Collagen Type 1

(COL1A1)

Protein

Expression

Thioacetamide-

induced liver

fibrosis (rat)

≥20 mg/kg/day
Significant

reduction
[11]

Diet-induced

NASH (mouse)
-

Decreased

expression
[12]

mRNA

Expression

Thioacetamide-

induced liver

fibrosis (rat)

≥20 mg/kg/day
Significant

reduction
[11]

Diet-induced

NASH (mouse)
-

Decreased

expression
[12]

Alpha-Smooth

Muscle Actin (α-

SMA)

Protein

Expression

Thioacetamide-

induced liver

fibrosis (rat)

30 and 100

mg/kg

14-22%

reduction (not

statistically

significant)

[11]
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Diet-induced

NASH (mouse)
-

Decreased

expression
[12]

NAFLD Activity

Score (NAS)

Diet-induced

NASH (mouse)
≥20 mg/kg/day

Significant

reduction (p <

0.05)

[8][9][10]

Monocyte/Macro

phage

Recruitment

Thioglycollate-

induced

peritonitis

(mouse)

≥20 mg/kg/day

Significant

reduction (p <

0.05)

[8][9][10]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Cenicriviroc and a

typical experimental workflow for assessing its antifibrotic effects.
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Figure 1: Cenicriviroc's Mechanism of Action in Liver Fibrosis.
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Figure 2: General Experimental Workflow in Preclinical Animal Studies.

Detailed Experimental Protocols
Human Studies (CENTAUR and AURORA Trials)
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Liver Biopsy and Histological Assessment: Liver biopsies were performed at baseline and at

specified follow-up times (e.g., Year 1 and Year 2 in CENTAUR, Month 12 in AURORA).[3][4]

Biopsy samples were evaluated by central pathologists blinded to treatment allocation.

Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.[4][13]

Serum Biomarker Analysis:

PRO-C3, ELF Score, APRI, and FIB-4: These non-invasive markers of fibrosis were

measured from serum samples at various time points throughout the studies.[4]

Inflammatory Biomarkers (hs-CRP, IL-6, Fibrinogen, sCD14): Serum levels were quantified

using standard immunoassay techniques (e.g., ELISA) to assess systemic inflammation

and monocyte activation.[6]

TGF-β1 and CICP: Measured by ELISA in a study with HIV-infected individuals.[7]

Animal Studies

Fibrosis Induction Models:

Thioacetamide (TAA)-Induced Liver Fibrosis (Rats): TAA was administered to induce

chronic liver injury and fibrosis.[11]

Diet-Induced NASH (Mice): Mice were fed a diet deficient in methionine and choline or a

high-fat diet to induce NASH and fibrosis.[11][12]

Unilateral Ureteral Obstruction (UUO) (Mice): A model for renal fibrosis.[11]

Assessment of Fibrosis and Related Markers:

Histology: Liver and kidney sections were stained with Hematoxylin and Eosin (H&E) for

general morphology and Sirius Red/Picrosirius Red for collagen deposition.[11][12]

Hydroxyproline Assay: The total collagen content in tissue homogenates was quantified by

measuring the amount of hydroxyproline, a major component of collagen.[14][15]

Immunohistochemistry (IHC): Tissue sections were stained with specific antibodies to

detect the expression and localization of proteins such as α-SMA (a marker of activated
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hepatic stellate cells) and Collagen Type I.[11][16]

Gene Expression Analysis (RT-qPCR): RNA was extracted from tissues, and the

expression levels of fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) were quantified

using reverse transcription-quantitative polymerase chain reaction.[11]

Protein Expression Analysis (Western Blot): Protein lysates from tissues were separated

by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to

quantify the levels of target proteins like α-SMA and Collagen Type I.[11]

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of

specific proteins (e.g., cytokines, chemokines) in plasma or tissue homogenates.[7]

Conclusion
The journey of Cenicriviroc from promising preclinical results to challenging clinical trial

outcomes underscores the critical need for a deeper understanding of the translatability of

animal models to human disease. While CVC demonstrated a clear biological effect on the

CCR2/CCR5 pathways and associated inflammatory and fibrotic markers in animal models, the

clinical benefit in a heterogeneous human NASH population with advanced fibrosis proved to

be limited. This comparison guide serves as a valuable resource for researchers in the field of

fibrosis and drug development, highlighting the importance of robust preclinical models and the

careful selection of biomarkers and clinical endpoints for future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic
Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]

2. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic
steatohepatitis with fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4922569/
https://www.researchgate.net/figure/Efficacy-endpoints-for-CENTAUR-a-SMA-a-smooth-muscle-actin-APRI-aspartate_fig3_296693740?_sg=qffp_PIT_23JKTuVWQpAcz8bOnxO_2vooOYNX3vinJOd_zU9FuDzfcAzkJjJT1hxX44IzIYw2ET07rB5LyzPkwVlv6iXNvdJVb0jcoHAoA
https://pmc.ncbi.nlm.nih.gov/articles/PMC4922569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4922569/
https://pubmed.ncbi.nlm.nih.gov/32013805/
https://www.benchchem.com/product/b192934?utm_src=pdf-body
https://www.benchchem.com/product/b192934?utm_src=pdf-custom-synthesis
https://www.natap.org/2017/HCV/091917_02.htm
https://www.natap.org/2017/HCV/091917_02.htm
https://pubmed.ncbi.nlm.nih.gov/28833331/
https://pubmed.ncbi.nlm.nih.gov/28833331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis:
AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

4. providence.elsevierpure.com [providence.elsevierpure.com]

5. researchgate.net [researchgate.net]

6. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic
steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

7. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic
biomarkers in persons living with HIV on antiretroviral therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of
Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

9. Making sure you're not a bot! [academiccommons.columbia.edu]

10. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of
Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of
Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

12. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐
induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing
liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Antifibrotic effects of a tissue inhibitor of metalloproteinase-1 antibody on established
liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cenicriviroc's Antifibrotic Effects: A Comparative
Analysis of Human and Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-
in-human-vs-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37061109/
https://pubmed.ncbi.nlm.nih.gov/37061109/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://www.researchgate.net/publication/338562030_Cenicriviroc_Treatment_for_Adults_With_Nonalcoholic_Steatohepatitis_and_Fibrosis_Final_Analysis_of_the_Phase_2b_CENTAUR_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://pubmed.ncbi.nlm.nih.gov/32013805/
https://pubmed.ncbi.nlm.nih.gov/32013805/
https://pubmed.ncbi.nlm.nih.gov/32013805/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://academiccommons.columbia.edu/doi/10.7916/D8SX6DD3
https://pubmed.ncbi.nlm.nih.gov/27347680/
https://pubmed.ncbi.nlm.nih.gov/27347680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4922569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4922569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944590/
https://www.researchgate.net/publication/338153545_Cenicriviroc_for_the_treatment_of_liver_fibrosis_in_adults_with_nonalcoholic_steatohepatitis_AURORA_Phase_3_study_design
https://pubmed.ncbi.nlm.nih.gov/29356312/
https://pubmed.ncbi.nlm.nih.gov/29356312/
https://pubmed.ncbi.nlm.nih.gov/15389776/
https://pubmed.ncbi.nlm.nih.gov/15389776/
https://www.researchgate.net/figure/Efficacy-endpoints-for-CENTAUR-a-SMA-a-smooth-muscle-actin-APRI-aspartate_fig3_296693740?_sg=qffp_PIT_23JKTuVWQpAcz8bOnxO_2vooOYNX3vinJOd_zU9FuDzfcAzkJjJT1hxX44IzIYw2ET07rB5LyzPkwVlv6iXNvdJVb0jcoHAoA
https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-in-human-vs-animal-studies
https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-in-human-vs-animal-studies
https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-in-human-vs-animal-studies
https://www.benchchem.com/product/b192934#cenicriviroc-s-effect-on-fibrotic-biomarkers-in-human-vs-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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